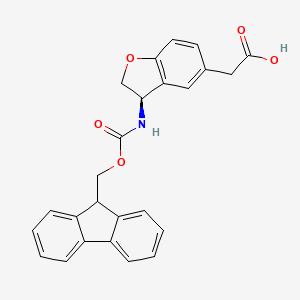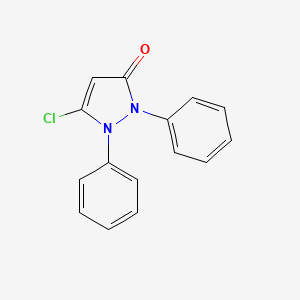
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorine atom and two phenyl groups attached to the pyrazoline ring. Pyrazolines and their derivatives are known for their wide range of pharmacological activities and are used in various fields, including pharmaceuticals and agriculture .
Métodos De Preparación
The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of chalcones with hydrazine derivatives under specific conditions. For instance, heating chalcones with hydrazine in the presence of a solvent like dioxane can yield pyrazoline derivatives . Another approach involves the use of diazo compounds or hydrazones as starting materials. Industrial production methods often focus on greener and more economical synthesis strategies, utilizing metal catalysts or nitrile imines .
Análisis De Reacciones Químicas
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, diazo compounds, and metal catalysts. For example, the compound can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolines. Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of diverse pyrazoline derivatives .
Aplicaciones Científicas De Investigación
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazoline derivatives are investigated for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antipsychotic properties . The compound is also used in the agricultural sector for the development of agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. Pyrazoline derivatives are known to inhibit enzymes or receptors involved in various biological processes. For instance, some pyrazolines act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be compared with other similar compounds, such as 3-Methyl-1-phenyl-2-pyrazolin-5-one and 1,3-Diphenyl-1H-pyrazol-5-one . These compounds share the pyrazoline or pyrazolone core structure but differ in their substituents. The presence of the chlorine atom and two phenyl groups in 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- makes it unique and contributes to its distinct chemical and pharmacological properties .
Propiedades
Número CAS |
37585-37-8 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
5-chloro-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
DVWNJXRYTFAXBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


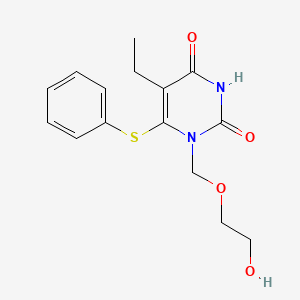
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
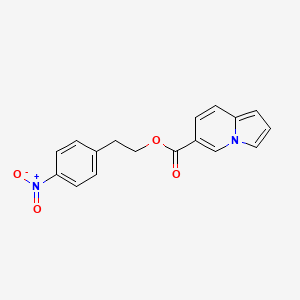
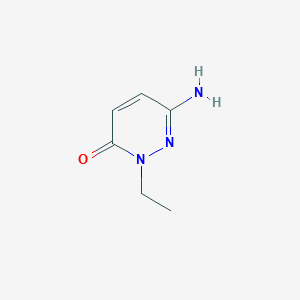
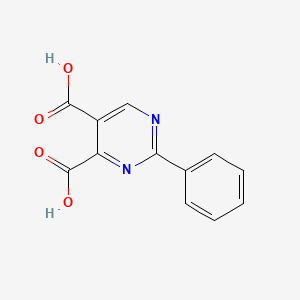
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)


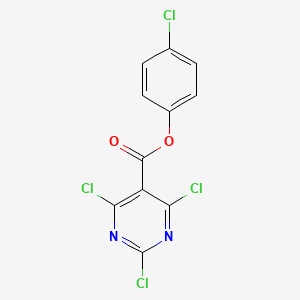
![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
